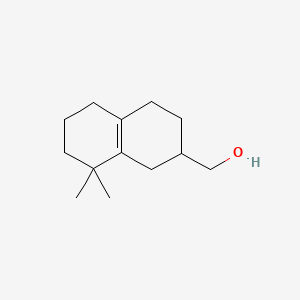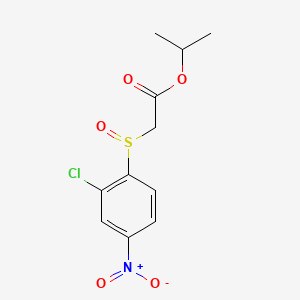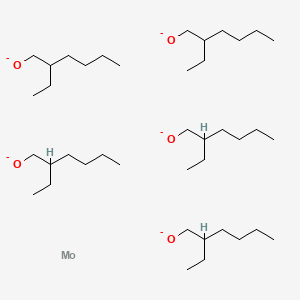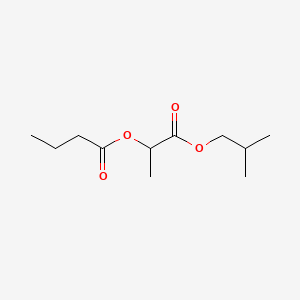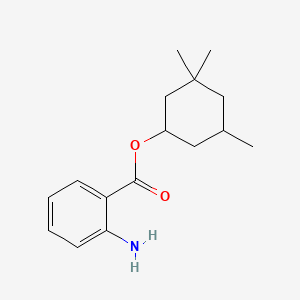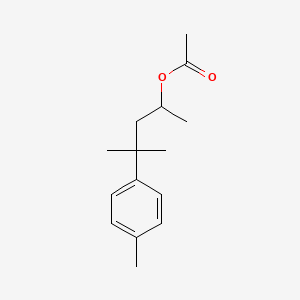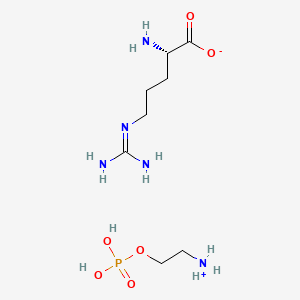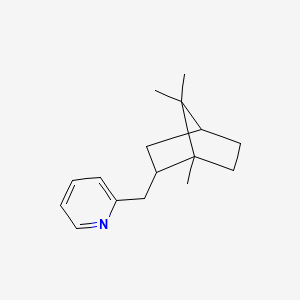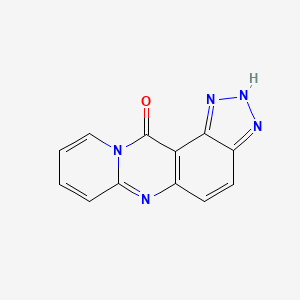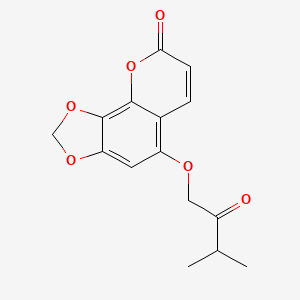
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sabandinone is a naturally occurring coumarin compound isolated from the plant species Pterocaulon virgatum . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sabandinone involves the oxidative cyclization of prenylated phenolic compounds. The reaction conditions can be varied to direct the cyclization specifically to produce Sabandinone . The process typically involves the use of oxidizing agents and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of Sabandinone may involve the extraction of the compound from Pterocaulon virgatum using solvents such as chloroform. The extracted compound is then purified using chromatographic techniques to obtain Sabandinone in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Sabandinone undergoes various chemical reactions, including:
Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products:
Applications De Recherche Scientifique
Sabandinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a natural additive in cosmetic products
Mécanisme D'action
The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Sabandinol: Another coumarin isolated from Pterocaulon virgatum, structurally similar to Sabandinone.
Isopurpurasol: A coumarin with similar biological activities.
Virgatol: Another naturally occurring coumarin from the same plant species.
Uniqueness: Sabandinone is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
33280-64-7 |
|---|---|
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one |
InChI |
InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
YVJYYBSLUKPNBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



